molecular formula C18H22N4O2S B5261180 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE

2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE

Cat. No.: B5261180
M. Wt: 358.5 g/mol
InChI Key: XTISNKFCNUFQAG-UHFFFAOYSA-N
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Description

2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE is a complex organic compound that features an imidazole ring, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. One common method involves the reaction of 1-methyl-1H-imidazole with a suitable thiolating agent to introduce the sulfanyl group. This intermediate is then coupled with a piperidine derivative through an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the final product meets the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the phenyl group can introduce various functional groups .

Scientific Research Applications

2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to biological targets, while the phenyl group can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE is unique due to its combination of an imidazole ring, a piperidine ring, and a phenyl group, which together confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-[4-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-21-12-9-19-18(21)25-13-16(23)20-15-7-5-14(6-8-15)17(24)22-10-3-2-4-11-22/h5-9,12H,2-4,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTISNKFCNUFQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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